molecular formula C19H37NO8 B610275 Propargyl-PEG8-amine CAS No. 1196732-52-1

Propargyl-PEG8-amine

Cat. No.: B610275
CAS No.: 1196732-52-1
M. Wt: 407.5
InChI Key: HJYYOUVXTIUMEJ-UHFFFAOYSA-N
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Description

Propargyl-PEG8-amine is a compound that combines a propargyl group with a polyethylene glycol chain terminated by an amine group. The propargyl group is characterized by a triple bond between carbon atoms, which imparts unique reactivity to the molecule. The polyethylene glycol chain, consisting of eight ethylene glycol units, provides hydrophilicity and flexibility, making the compound suitable for various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Propargyl-PEG8-amine is a PEG derivative containing a propargyl group and an amine group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in various biochemical reactions, serving as key intermediates in the formation of stable amide bonds .

Mode of Action

The amine group in this compound readily reacts with its targets (carboxylic acids, activated NHS esters, and carbonyls) under coupling conditions to form stable amide bonds . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl group is a highly versatile moiety, and its introduction into small-molecule building blocks can lead to the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Result of Action

The result of this compound’s action is the formation of stable amide bonds and triazole linkages . These linkages can be used to connect different molecular fragments, thereby constructing complex and ordered molecular structures . This ability to couple different molecular fragments makes this compound a highly efficient coupling agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solvent-free synthesis of propargylamines has been highlighted as a green approach, which is very relevant in today’s context . Furthermore, the stability of this compound could potentially be influenced by factors such as temperature, pH, and the presence of other reactive species in the environment.

Biochemical Analysis

Biochemical Properties

The amine group in Propargyl-PEG8-amine is reactive with carboxylic acids, activated NHS esters, and carbonyls (such as ketones and aldehydes), forming stable amide bonds . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole .

Cellular Effects

The cellular effects of this compound are largely dependent on the biomolecules it is conjugated to via its reactive groups. As a PEG linker, it can enhance the solubility, stability, and half-life of conjugated biomolecules, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its ability to form stable covalent bonds with various biomolecules. This allows it to serve as a linker, facilitating the attachment of different functional groups or biomolecules to each other .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings would depend on the specific conditions of the experiment, including temperature, pH, and the presence of other reactive substances. As a PEG derivative, it is generally stable under physiological conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models would largely depend on the specific biomolecules it is conjugated to. As such, dosage effects would vary widely and would need to be determined empirically for each specific application .

Metabolic Pathways

As a synthetic compound, this compound is not naturally involved in any metabolic pathways. Once conjugated to a biomolecule, it could potentially influence the metabolic pathways that the biomolecule is involved in .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the specific biomolecules it is conjugated to. PEGylation can enhance the systemic circulation time of biomolecules, thereby influencing their distribution .

Subcellular Localization

The subcellular localization of this compound would be determined by the specific biomolecules it is conjugated to. For instance, if conjugated to a protein with a nuclear localization signal, it could be directed to the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG8-amine can be synthesized through a multi-step process involving the coupling of a propargyl group with a polyethylene glycol chain. One common method involves the reaction of propargyl bromide with polyethylene glycol, followed by the introduction of an amine group. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like tetrahydrofuran. The reaction conditions include moderate temperatures and stirring to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts, such as copper or palladium complexes, can further enhance the efficiency of the synthesis. The final product is purified through techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG8-amine undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form carbonyl compounds.

    Reduction: The triple bond in the propargyl group can be reduced to a double or single bond.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under mild conditions.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.

    Substitution: Halogenated compounds and bases like sodium hydride are commonly used.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted amines.

Scientific Research Applications

Propargyl-PEG8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for enhanced solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the production of polymers and coatings with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Propargyl-PEG4-amine: Shorter polyethylene glycol chain, leading to different solubility and flexibility properties.

    Propargyl-PEG12-amine: Longer polyethylene glycol chain, offering enhanced hydrophilicity and reduced steric hindrance.

    Azido-PEG8-amine: Contains an azido group instead of a propargyl group, resulting in different reactivity and applications.

Uniqueness

Propargyl-PEG8-amine stands out due to its balanced chain length, providing an optimal combination of hydrophilicity and flexibility. The presence of the propargyl group allows for unique reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYYOUVXTIUMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-ol (azido-PEG8-yne) (960 mg, 2.52 mmol, 1 equiv.), triphenylphosphine (992 mg, 3.78 mmol, 1.5 equiv.), and water (68 μL, 3.78 mmol, 1.5 equiv.) were dissolved in THF (10 mL) and stirred for 12 h. Reaction was concentrated and chromatographed (3 cm×20 cm Silica, CH2Cl2 then ramp to 80:20:1 CH2Cl2:MeOH:Et3N) and concentrated to yield 3,6,9,12,15,18,21,24-octaoxaheptacos-26-yn-1-amine (9) as a clear oil (815 mg, 91% yield). IR (thin film, NaCl) 3105 (br), 2914 (m), 1781 (m), 1638 (m), 1169 (s) cm−1. 1H-NMR (500 MHz, CDCl3) δ 4.17 (d, 2H, J=2.4), 3.66-3.57 (m, 28H), 3.54 (t, 2H, J=5.3 Hz), 2.88 (t, 2H, J=5.0 Hz), 2.41 (t, 1H, J=2.4 Hz), 2.18 (br s, 2H). 13C NMR (125 MHz, CDCl3) δ 79.52, 74.59, 72.54, 70.41, 70.38, 70.38, 70.35, 70.31, 70.20, 70.06, 68.90, 58.20, 41.44. HRMS (ES+) calc'd for C19H37NO8 (M+H) m/z 408.259194. Found 408.25712.
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
992 mg
Type
reactant
Reaction Step One
Name
Quantity
68 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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